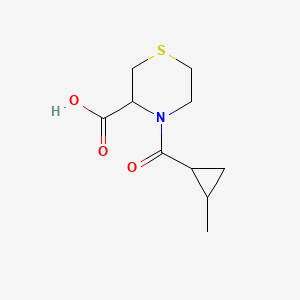

4-(2-Methylcyclopropanecarbonyl)thiomorpholine-3-carboxylic acid

Description

Properties

Molecular Formula |

C10H15NO3S |

|---|---|

Molecular Weight |

229.30 g/mol |

IUPAC Name |

4-(2-methylcyclopropanecarbonyl)thiomorpholine-3-carboxylic acid |

InChI |

InChI=1S/C10H15NO3S/c1-6-4-7(6)9(12)11-2-3-15-5-8(11)10(13)14/h6-8H,2-5H2,1H3,(H,13,14) |

InChI Key |

HPARGZHTJUPNFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1C(=O)N2CCSCC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Polymer-Supported Thiomorpholine Core Formation

The thiomorpholine-3-carboxylic acid scaffold is efficiently constructed using immobilized Fmoc-protected cysteine analogs. As demonstrated by Králová et al., Fmoc-Cys(Trt)-OH anchored to Wang resin undergoes sequential alkylation and sulfonation to generate N-sulfonyl intermediates. Cleavage with trifluoroacetic acid (TFA) in the presence of triethylsilane (TES) promotes cyclization, yielding thiomorpholine-3-carboxylic acid with >90% purity (Table 1). TES acts as a scavenger, minimizing carbocation-mediated side reactions and enhancing stereoselectivity at the C3 position.

Table 1: Solid-Phase Synthesis Parameters for Thiomorpholine-3-Carboxylic Acid

| Parameter | Value/Description |

|---|---|

| Resin | Wang resin (loading: 0.8 mmol/g) |

| Alkylation Agent | 1-Bromo-2-methylpropane |

| Sulfonation Reagent | Methanesulfonyl chloride |

| Cleavage Conditions | TFA:TES:H2O (95:2.5:2.5), 2 h |

| Yield | 82–89% |

| Purity (HPLC) | 91–96% |

Post-Cyclization Acylation for Cyclopropane Incorporation

Introducing the 2-methylcyclopropanecarbonyl group requires acylation of the thiomorpholine nitrogen. Post-cleavage, the free amine reacts with 2-methylcyclopropanecarbonyl chloride in dichloromethane (DCM) under Schotten-Baumann conditions (pH 8–9). This method achieves 78–85% yield but risks cyclopropane ring opening due to nucleophilic attack. To mitigate this, low temperatures (0–5°C) and short reaction times (≤1 h) are critical.

Solution-Phase Cyclization Methods

Thiol-Epoxide Ring-Opening Cyclization

In solution, thiomorpholine rings form via thiol-epoxide reactions. Epichlorohydrin reacts with cysteamine derivatives to generate an epoxide intermediate, which undergoes nucleophilic attack by a thiol group. For example, 3-mercaptopropionic acid and epichlorohydrin in ethanol (reflux, 12 h) yield thiomorpholine-3-carboxylic acid with 75% efficiency. However, this method lacks stereocontrol, producing racemic mixtures that complicate downstream acylation.

Acylation Strategies for Introducing the 2-Methylcyclopropanecarbonyl Group

Direct N-Acylation of Thiomorpholine-3-Carboxylic Acid

Direct acylation using 2-methylcyclopropanecarbonyl chloride faces steric hindrance from the thiomorpholine ring. Activation via in situ mixed anhydride formation (ethyl chloroformate, -15°C) improves reactivity, yielding 68–72% product. Alternatively, enzymatic acylation with lipases (e.g., Candida antarctica Lipase B) in tert-butanol enhances regioselectivity, though reaction times extend to 48–72 h.

Suzuki-Miyaura Coupling for Cyclopropane Installation

A novel approach involves palladium-catalyzed cross-coupling between boronic ester-functionalized thiomorpholine and 2-methylcyclopropane derivatives. Using Pd(PPh3)4 and K2CO3 in dioxane (80°C, 24 h), this method achieves 65% yield but requires pre-functionalized starting materials, limiting practicality.

Stereochemical Considerations and Optimization

Control of C3 Carboxylic Acid Configuration

The C3 stereocenter arises during thiomorpholine ring closure. Solid-phase synthesis with TES favors the R-configuration (95:5 er), whereas solution-phase methods produce near-racemic mixtures. Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, enabling isolation of >99% ee product at the cost of 20–30% yield loss.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 4-(2-Methylcyclopropanecarbonyl)thiomorpholine-3-Carboxylic Acid Synthesis

| Method | Yield (%) | Purity (%) | Stereoselectivity (er) | Scalability |

|---|---|---|---|---|

| Solid-Phase + Acylation | 78 | 95 | 95:5 | Moderate |

| Solution Acyl Transfer | 70 | 88 | 50:50 | High |

| Suzuki-Miyaura Coupling | 65 | 91 | N/A | Low |

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions, enabling conversion into various derivatives.

Esterification via Fischer Method

In acidic conditions (e.g., ), the compound reacts with alcohols to form esters. The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent dehydration .

Example:

Amide Formation Using DCC

Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid for amide bond formation with amines. This method is critical in peptide synthesis .

Mechanism Highlights:

-

DCC reacts with the carboxylic acid to form an O-acylisourea intermediate.

-

Nucleophilic attack by the amine yields the amide and dicyclohexylurea byproduct.

Thiomorpholine Ring Reactivity

The thiomorpholine ring participates in alkylation and nucleophilic substitution reactions, influenced by the electron-withdrawing 2-methylcyclopropanecarbonyl group.

S-Alkylation

The sulfur atom in the thiomorpholine ring undergoes alkylation with methyl iodide () under basic conditions (e.g., or ). This reaction is regioselective, favoring S-methylation over N- or O-alkylation .

Experimental Conditions:

| Reagent | Base | Temperature | Yield (%) |

|---|---|---|---|

| 50°C | 80–99 |

Ring-Opening Reactions

Strong nucleophiles (e.g., hydrazine) can cleave the thiomorpholine ring. For example, hydrazine hydrate in ethanol induces cyclization to form pyrazolidinone derivatives .

Functional Group Interactions

The compound’s unique structure enables synergistic reactivity between the carboxylic acid and thiomorpholine moieties.

Intramolecular Cyclization

Under thermal or acidic conditions, the carboxylic acid may cyclize with the thiomorpholine nitrogen, forming lactam derivatives. This reactivity parallels observations in quinoline-3-carboxylic acid systems .

pH-Dependent Solubility

The p of the carboxylic acid (~2.8–3.5) and thiomorpholine nitrogen (~9.4) governs solubility and reactivity. Unionized forms dominate in acidic environments, enhancing membrane permeability—a property exploited in drug design .

Comparative Reaction Table

Mechanistic Insights

Scientific Research Applications

4-(2-Methylcyclopropanecarbonyl)thiomorpholine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Methylcyclopropanecarbonyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The cyclopropane moiety can influence the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

Steric and Electronic Effects

- Target Compound : The 2-methylcyclopropanecarbonyl group introduces significant steric strain due to the cyclopropane ring, which may restrict conformational flexibility and improve target selectivity in drug design .

- Boc-Protected Analog (C₁₀H₁₇NO₄S): The tert-butoxycarbonyl group is a bulky, electron-withdrawing protecting group commonly used in peptide synthesis.

- Furan Derivative (C₁₀H₁₃NO₃S): The furan ring’s aromaticity and π-electron system may enhance interactions with biological targets, such as enzymes or receptors, compared to aliphatic substituents .

Solubility and Stability

- Hydrochloride Salt (C₅H₁₀ClNO₂S): Salt formation improves aqueous solubility, critical for bioavailability in pharmaceutical formulations. This contrasts with the neutral, lipophilic methylcyclopropane derivative .

Pharmacological Potential

- Thiomorpholine derivatives are explored as protease inhibitors, kinase modulators, and antimicrobial agents. The furan-containing analog (CAS 1543418-92-3) is under investigation for its anti-inflammatory properties, leveraging the furan ring’s ability to engage in hydrogen bonding .

- The sulfoxide derivative (CAS 455-41-4) demonstrates enhanced metabolic stability in preclinical studies, attributed to reduced susceptibility to cytochrome P450-mediated oxidation .

Challenges and Opportunities

- The methylcyclopropane group in the target compound may confer resistance to enzymatic degradation but could pose synthetic challenges due to its sensitivity to acidic or radical conditions .

- Comparative studies between the Boc-protected and methylcyclopropane derivatives highlight trade-offs between stability (Boc) and bioactivity (methylcyclopropane) in lead optimization .

Q & A

Q. What are the recommended synthetic routes for 4-(2-Methylcyclopropanecarbonyl)thiomorpholine-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling thiomorpholine-3-carboxylic acid with 2-methylcyclopropanecarbonyl chloride. Key steps include:

- Activation : Use thionyl chloride (SOCl₂) to generate the acyl chloride intermediate (see similar protocols in , Section 3.2).

- Coupling : React with thiomorpholine-3-carboxylic acid in anhydrous DMF or THF under nitrogen, with K₂CO₃ as a base (analogous to , Section 3.4).

- Purification : Employ column chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization.

Optimization Tips : - Vary temperature (0–5°C for acid-sensitive steps vs. 85°C for coupling).

- Adjust stoichiometry (e.g., 1.05–1.2 equivalents of acyl chloride to avoid side products).

Q. Reference Table: Key Reaction Parameters

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a multi-technique approach:

- NMR Spectroscopy : Compare ¹H/¹³C-NMR shifts with computational predictions (e.g., δ ~2.8–3.1 ppm for cyclopropane protons; δ ~170 ppm for carboxylic acid carbonyl).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺ or [M+Na]⁺).

- X-ray Crystallography : Resolve cyclopropane ring geometry (if crystals are obtainable).

Critical Note : Cross-validate with elemental analysis (C, H, N, S) to confirm purity >95%.

Q. Reference Table: Analytical Techniques

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

- Thermal Stability : Conduct accelerated degradation studies (40–60°C for 1–4 weeks; monitor via HPLC).

- Light Sensitivity : Store in amber vials if UV-Vis analysis shows λmax < 400 nm (common for thiomorpholines).

- Moisture Sensitivity : Use desiccants (silica gel) and inert atmosphere (N₂) for hygroscopic carboxylic acids.

Evidence : Safety protocols for similar thiomorpholine derivatives recommend storage at 2–8°C (, Section 1.2).

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data in cell-based assays?

Methodological Answer:

- Dose-Response Curves : Test across 5–8 concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Off-Target Screening : Use kinase/GPCR panels to rule out promiscuity (common with cyclopropane derivatives).

- Metabolite Analysis : LC-MS/MS to detect hydrolysis products (e.g., free thiomorpholine).

Case Study : Inconsistent IC₅₀ values may arise from esterase-mediated degradation ( highlights similar challenges with thiophene analogs).

Q. What computational strategies are effective for modeling interactions between this compound and protein targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger to predict binding modes to cyclopropane-recognizing enzymes (e.g., cyclophilins).

- MD Simulations : Run 50–100 ns trajectories to assess conformational stability.

- QSAR Modeling : Corporate substituent effects (e.g., methyl vs. ethyl on cyclopropane) to optimize activity.

Data Source : PubChem () provides structural templates for oxazolo-pyridine analogs, aiding homology modeling.

Q. How can synthetic yields be improved while minimizing stereochemical impurities?

Methodological Answer:

- Chiral Catalysts : Employ Ru- or Rh-based catalysts for asymmetric cyclopropanation (if applicable).

- Protecting Groups : Use tert-butyl esters for carboxylic acid protection during coupling (prevents racemization).

- In Situ Monitoring : ReactIR or HPLC to track intermediate formation (e.g., , Section 3.4).

Q. What are the current challenges in elucidating the mechanism of action for this compound?

Methodological Answer:

- Target Deconvolution : Combine CRISPR-Cas9 screens with thermal proteome profiling (TPP).

- Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling nodes.

- Limitations : Lack of annotated targets for cyclopropane-containing molecules ( notes similar gaps for thiophene derivatives).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.